Benfluralin

Description

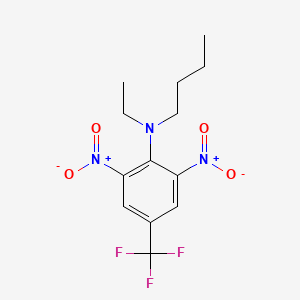

Benfluralin is a tertiany amino compound that is 2,6-dinitro-4-(trifluoromethyl)aniline in which the hydrogens attached to the aniline nitrogen have been replaced by one ethyl and one butyl group. It is used as a pre-emergence herbicide used for the control of grass and other weeds in a range of food and non-food crops. It has a role as a herbicide and an agrochemical. It is a tertiary amino compound, a C-nitro compound, an organofluorine compound and a substituted aniline.

Benfluralin is an herbicide of the dinitroaniline class. It is used to control grasses and other weeds. Annual use in the United States was approximately 700,000 pounds in 2004.

structure

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDHCQAYESWHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O4 | |

| Record name | BENFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023899 | |

| Record name | Benfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benfluralin is a yellow-orange solid. Herbicide., Yellow-orange solid; [Merck Index] Orange crystalline solid; [MSDSonline] | |

| Record name | BENFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

148-149 °C at 7 mm Hg; 121-122 °C at 0.5 mm Hg | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

G/100 ML AT 25 °C: >50 IN ACETONE; >25 IN ACETONITRILE; >50 IN CHLOROFORM; 45 IN DIMETHYLFORMAMIDE; 60 IN DIOXANE; 4 IN METHANOL; 58 IN METHYL ETHYL KETONE; 45 IN XYLENE, 2.4 G/100 ML ETHANOL AT 25 °C, In water, 0.1 mg/L at 25 °C | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000653 [mmHg], 6.5X10-5 mm Hg at 25 °C | |

| Record name | Benfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange crystals | |

CAS No. |

1861-40-1 | |

| Record name | BENFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benfluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfluralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benfluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28224BUY6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

65-66.5 °C, MP: 64-66 °C /TECHNICAL PRODUCT/ | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benfluralin on Microtubule Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfluralin, a dinitroaniline herbicide, selectively inhibits plant growth by disrupting the assembly of microtubules, essential components of the eukaryotic cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanism underlying benfluralin's herbicidal activity, focusing on its interaction with tubulin and the subsequent effects on microtubule polymerization and dynamics. This document synthesizes current research to offer a detailed resource for professionals in plant science, weed management, and drug discovery.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play crucial roles in various cellular processes, including cell division, cell expansion, and intracellular transport. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. Disruption of microtubule dynamics is a well-established strategy for controlling cell proliferation, utilized by various anti-cancer drugs and herbicides.

Benfluralin belongs to the dinitroaniline class of herbicides, which are known to be potent inhibitors of microtubule assembly in plants and some protozoa, while exhibiting low toxicity to mammals.[1] This selectivity makes them effective agricultural tools. This guide will delve into the core mechanism of benfluralin's action on microtubule assembly, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The Molecular Target: Tubulin

The primary molecular target of benfluralin and other dinitroaniline herbicides is the tubulin protein, the building block of microtubules.[2]

Binding to α-Tubulin

Extensive research indicates that dinitroaniline herbicides specifically bind to the α-tubulin subunit of the αβ-tubulin heterodimer in susceptible organisms like plants and protozoa.[3][4] This is a key distinction from many other microtubule-targeting agents, such as the taxanes and vinca alkaloids, which primarily interact with β-tubulin. The binding of dinitroanilines to α-tubulin is thought to occur at a site that is distinct from the binding sites of other major classes of microtubule inhibitors.[5][6]

The Putative Binding Site

While the precise binding site of dinitroanilines on α-tubulin has not been definitively elucidated by co-crystallography, computational modeling and the analysis of resistance-conferring mutations suggest a likely binding pocket. Docking studies with the related dinitroaniline, oryzalin, predict a binding site located beneath the N-loop of α-tubulin.[3] Resistance to dinitroaniline herbicides is frequently associated with point mutations in the α-tubulin gene, leading to amino acid substitutions at positions such as Threonine-239 and Arginine-243, which are predicted to be near or within the herbicide-binding domain.[7][8][9] These mutations likely alter the binding affinity of the herbicide for tubulin.

Mechanism of Action: Inhibition of Microtubule Assembly

Benfluralin exerts its herbicidal effect by disrupting the normal process of microtubule polymerization.

Formation of a Tubulin-Benfluralin Complex

Benfluralin binds to free, unpolymerized αβ-tubulin heterodimers to form a tubulin-herbicide complex.[2] This complex is then incorporated into the growing plus-end of a microtubule.

Disruption of Microtubule Elongation

The incorporation of the tubulin-benfluralin complex at the microtubule end disrupts further addition of tubulin dimers, effectively capping the microtubule and halting its elongation.[2] This leads to a net depolymerization of microtubules as the dynamic instability process continues, resulting in a loss of microtubule structures within the cell. The visible consequences in affected plant cells include the disruption of the mitotic spindle, leading to an arrest of cell division, and disorganization of cortical microtubules, which impairs directional cell expansion.[10]

Quantitative Analysis of Benfluralin's Effect on Microtubule Assembly

While specific quantitative data for benfluralin's binding affinity and inhibition of microtubule polymerization are limited in the public domain, data from closely related dinitroaniline herbicides such as oryzalin and trifluralin provide valuable insights into the potency of this class of compounds.

| Parameter | Herbicide | Value | Organism/System | Reference |

| Binding Affinity (Kd) | Oryzalin | 95 nM | Zea mays (Maize) | [11] |

| Binding Affinity (Kd) | Oryzalin | ~23 nM (predicted) | Toxoplasma gondii | [3] |

| Inhibition Constant (Ki) | Oryzalin | 2.59 x 10^6 M | Rosa sp. (Rose) | [12] |

| IC50 (Cell Growth) | Oryzalin | 37 nM | Zea mays (Maize) callus | [11] |

Table 1: Quantitative Data for Dinitroaniline Herbicides. Note: These values are for oryzalin, a close analog of benfluralin, and are expected to be in a similar range for benfluralin's interaction with plant tubulin.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of action of benfluralin on microtubule assembly.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.

Materials:

-

Lyophilized, >99% pure plant tubulin (e.g., from Zea mays or a commercial source)

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP solution (10 mM)

-

Glycerol

-

Benfluralin stock solution in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Tubulin: Reconstitute lyophilized tubulin on ice with cold Tubulin Polymerization Buffer to a final concentration of 3-5 mg/mL.

-

Preparation of Reaction Mix: On ice, prepare a master mix containing Tubulin Polymerization Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 5-10%). Add the reconstituted tubulin to this mix.

-

Compound Preparation: Prepare serial dilutions of benfluralin in Tubulin Polymerization Buffer. Include a vehicle control (DMSO) and a known microtubule inhibitor (e.g., oryzalin) as a positive control.

-

Assay Setup: Pre-warm the spectrophotometer to 37°C. In a 96-well plate on ice, add the benfluralin dilutions and controls.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin-containing reaction mix to each well.

-

Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) and the steady-state absorbance for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the benfluralin concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence Microscopy of Plant Cell Microtubules

This technique allows for the visualization of the microtubule network within plant cells to observe the disruptive effects of benfluralin.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana or maize)

-

Benfluralin treatment solution

-

Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase and pectolyase)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody: anti-α-tubulin monoclonal antibody

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

DNA stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treatment: Treat plant seedlings with various concentrations of benfluralin for a specified time. Include an untreated control.

-

Fixation: Fix the root tips or other desired tissues in the fixative solution.

-

Cell Wall Digestion: Digest the cell walls using an enzyme solution to allow antibody penetration.

-

Permeabilization: Permeabilize the cell membranes with the permeabilization buffer.

-

Blocking: Block non-specific antibody binding with the blocking solution.

-

Antibody Incubation: Incubate the samples with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the samples on a microscope slide.

-

Imaging: Visualize the microtubule network and nuclei using a fluorescence microscope.

Data Analysis:

-

Qualitatively assess the organization and density of the microtubule arrays (e.g., cortical microtubules, preprophase band, mitotic spindle, phragmoplast) in treated versus control cells.

-

Quantify parameters such as microtubule density or orientation using image analysis software.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key concepts and processes described in this guide.

Conclusion

Benfluralin is a highly effective herbicide that targets a fundamental cellular process in plants: microtubule assembly. Its mechanism of action involves the specific binding to α-tubulin, leading to the inhibition of microtubule polymerization and subsequent disruption of cell division and growth. The selectivity of benfluralin for plant tubulin underscores its agricultural importance. A thorough understanding of its molecular mechanism, supported by quantitative data and robust experimental protocols, is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and for broader applications in cell biology and drug discovery. This guide provides a foundational resource for researchers and professionals working in these fields.

References

- 1. Benfluralin (Ref: EL 110) [sitem.herts.ac.uk]

- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 3. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of trifluralin binding with recombinant tubulin from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Herbicide resistance caused by spontaneous mutation of the cytoskeletal protein tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trifluralin-induced disorganization of microtubular cytoskeleton alters the development of roots in Hordeum vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benfluralin

This technical guide provides a comprehensive overview of the synthesis pathway of Benfluralin, a dinitroaniline herbicide. The document is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. It details the core chemical transformations, identifies key intermediates, and presents available quantitative data and experimental protocols.

Benfluralin Synthesis Pathway

The synthesis of Benfluralin is a multi-step process that begins with the preparation of key starting materials, followed by a series of core reactions to construct the final molecule, N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline. The overall pathway can be summarized in three main stages:

-

Synthesis of 4-chloro-α,α,α-trifluorotoluene: This initial step involves the trifluoromethylation of 4-chlorotoluene.

-

Dinitration of 4-chloro-α,α,α-trifluorotoluene: The key intermediate, 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene, is formed through a controlled dinitration reaction.

-

Amination of 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene: The final step is a nucleophilic aromatic substitution reaction with N-butylethanamine to yield Benfluralin.

A crucial starting material for the final step is N-butylethanamine, which is typically synthesized via reductive amination.

Key Intermediates

The synthesis of Benfluralin involves several critical intermediates. The structures and roles of these intermediates are pivotal to understanding the overall synthetic strategy.

-

4-chloro-α,α,α-trifluorotoluene: This is the primary starting material for the core synthesis. The trifluoromethyl group is a key feature for the herbicidal activity of the final product.

-

4-chloro-3-nitro-α,α,α-trifluorotoluene: This mononitrated intermediate is formed during the first stage of the dinitration process.

-

4-chloro-3,5-dinitro-α,α,α-trifluorotoluene: This is the central intermediate, which undergoes amination to produce Benfluralin. It is a light yellow crystalline solid.

-

N-butylethanamine: This secondary amine is the nucleophile in the final amination step, introducing the butyl and ethyl groups to the aniline nitrogen.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Benfluralin and its key intermediates. It is important to note that yields can vary depending on the specific reaction conditions and scale of the synthesis.

| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |

| Dinitration (overall) | 4-chloro-α,α,α-trifluorotoluene, Nitric Acid, Sulfuric Acid, Oleum | 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene | 94.8 | Not Specified | --INVALID-LINK-- |

| Dinitration (second stage) | 4-chloro-3-nitro-α,α,α-trifluorotoluene, Potassium Nitrate, Oleum | 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene | 85 | Not Specified | --INVALID-LINK-- |

| Final Product (Benfluralin) | - | Benfluralin | - | >96 (Technical Grade) | --INVALID-LINK-- |

Experimental Protocols

The following are detailed experimental protocols for the key stages in the synthesis of Benfluralin, based on available literature.

Stage 1: Synthesis of 4-chloro-α,α,α-trifluorotoluene

The synthesis of 4-chloro-α,α,α-trifluorotoluene typically proceeds via the liquid-phase fluorination of 4-chlorobenzotrichloride (trichloromethyl)-benzene.

Materials:

-

4-chlorobenzotrichloride

-

Anhydrous hydrogen fluoride (HF)

-

Catalyst (e.g., antimony pentachloride)

Procedure:

-

Charge a suitable pressure reactor with 4-chlorobenzotrichloride and the catalyst.

-

Cool the reactor and introduce anhydrous hydrogen fluoride.

-

Gradually heat the reactor to a temperature below 100 °C under pressure.

-

Maintain the reaction conditions until the conversion to 4-chloro-α,α,α-trifluorotoluene is complete, monitoring the reaction progress by appropriate analytical techniques (e.g., GC).

-

After the reaction is complete, carefully vent the excess HF and cool the reactor.

-

The crude product is then purified by distillation.

Stage 2: Dinitration of 4-chloro-α,α,α-trifluorotoluene

A cyclic two-stage nitration process is employed to synthesize 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene with high yield.[1]

Stage 2a: Mononitration

Materials:

-

4-chloro-α,α,α-trifluorotoluene (180.5 g, 1 mole)

-

Mixed acid (20% nitric acid, 26% sulfur trioxide, 54% sulfuric acid)

Procedure:

-

Heat the mixed acid to 50-55 °C in a reaction vessel.

-

Add 4-chloro-α,α,α-trifluorotoluene to the heated mixed acid over 30 minutes while maintaining the temperature at 50-55 °C with cooling.

-

Monitor the reaction by gas chromatography to confirm complete conversion to 4-chloro-3-nitro-α,α,α-trifluorotoluene.

-

Dilute the used acid mixture with 50 ml of water at 50-52 °C with cooling over 15 minutes to form an 85% sulfuric acid solution.

-

Separate the lower aqueous acid layer from the upper product layer (4-chloro-3-nitro-α,α,α-trifluorotoluene).

Stage 2b: Dinitration

Materials:

-

4-chloro-3-nitro-α,α,α-trifluorotoluene (from the previous step)

-

Fresh mixed acid (e.g., a mixture of fuming nitric acid and sulfuric acid)

Procedure:

-

Charge a reactor with the 4-chloro-3-nitro-α,α,α-trifluorotoluene.

-

Add the fresh nitrating mixture to the reactor.

-

Heat the reaction mixture to about 110 °C with vigorous agitation.[2]

-

Maintain the temperature and agitation for a sufficient time to ensure complete dinitration. The reaction temperature can range from 40° to 150°C, with 90° to 110°C being preferable.[2]

-

After the reaction is complete, cool the mixture and separate the product layer.

-

The crude 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene solidifies upon cooling to 55-57 °C and can be further purified by washing, neutralization, and vacuum-drying.[1]

Stage 3: Amination of 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene

This final step involves the reaction of the dinitro intermediate with N-butylethanamine.

Materials:

-

4-chloro-3,5-dinitro-α,α,α-trifluorotoluene

-

N-butylethanamine

-

Solvent (e.g., methanol)

Procedure:

-

Dissolve 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene (1.8 mmol) in a suitable solvent such as methanol (20 ml).

-

Add an appropriate amount of N-butylethanamine (e.g., 2.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 30-45 minutes.

-

The precipitated solid product, Benfluralin, is collected by filtration.

-

The crude product can be recrystallized from a suitable solvent system like methanol-water to achieve higher purity.

Synthesis of N-butylethanamine (Reductive Amination)

N-butylethanamine can be prepared by the reductive amination of butanal with ethylamine.

Materials:

-

Butanal

-

Ethylamine

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or H₂/Ni)

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

Combine butanal and an excess of ethylamine in a suitable solvent.

-

The reaction proceeds through the formation of an intermediate imine.

-

In the second step, the imine is reduced to the secondary amine, N-butylethanamine, by the addition of a suitable reducing agent.

-

The reaction conditions (temperature, pressure, and choice of reducing agent) will vary depending on the specific protocol. For example, using H₂ over a Nickel catalyst is a common industrial method.

-

After the reaction is complete, the product is isolated and purified, typically by distillation.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways and workflows.

Caption: Overall synthesis pathway of Benfluralin.

Caption: Workflow for the dinitration of 4-chloro-α,α,α-trifluorotoluene.

Caption: The final amination step in Benfluralin synthesis.

References

A Comprehensive Toxicological Profile of Benfluralin in Non-Target Organisms

An In-Depth Technical Guide for Researchers and Scientists

Introduction

Benfluralin (N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine) is a selective, pre-emergence dinitroaniline herbicide used to control annual grasses and certain broadleaf weeds in a variety of crops, including lettuce, alfalfa, and turf.[1][2][3] Its primary mechanism of action involves the inhibition of microtubule formation, which disrupts mitosis in target weed species.[2][4] While effective for its intended purpose, the potential for off-target effects necessitates a thorough understanding of its toxicological profile in non-target organisms. This document provides a comprehensive overview of the ecotoxicology of benfluralin, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological and analytical pathways.

The environmental fate of benfluralin is characterized by moderate persistence in soil, with half-lives ranging from 22 to 79 days, and rapid volatilization.[2][3] It has low mobility in soil and is not expected to leach into groundwater, though some degradates may have that potential.[3] A significant characteristic is its potential to bioaccumulate, particularly in aquatic organisms.[2][3][5]

Mechanism of Toxic Action in Non-Target Species

While the herbicidal action of benfluralin is well-understood, its toxicity in non-target organisms involves different mechanisms. In aquatic vertebrates, exposure has been linked to the induction of oxidative stress. Studies in zebrafish embryos have demonstrated that benfluralin toxicity is mediated by a significant increase in reactive oxygen species (ROS), leading to apoptosis, inflammation, and abnormal expression of cell cycle regulatory genes.[6]

In mammals, particularly rodents, long-term exposure has been shown to induce liver and thyroid tumors.[7] The mode of action (MOA) for thyroid carcinogenesis in rats is initiated by the induction of hepatic metabolizing enzymes, specifically thyroid hormone-specific UDP-glucuronosyltransferases (UGTs). This leads to accelerated clearance of the T4 hormone, triggering a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland.[8] Sustained TSH stimulation results in thyroid follicular cell hypertrophy and hyperplasia, which can ultimately progress to neoplasia.[8] This pathway is generally considered to be of low relevance to humans due to significant differences in thyroid hormone regulation and turnover.[8]

Toxicological Profile: Aquatic Organisms

Benfluralin is characterized by its high toxicity to all groups of aquatic organisms, with the chronic risk to fish often being the most sensitive endpoint in risk assessments.[5][7] It is classified as very highly toxic to both freshwater fish and estuarine/marine invertebrates on an acute basis.[3][5]

Quantitative Data: Aquatic Toxicity

| Species | Taxa | Endpoint | Value | Exposure | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Fish | Chronic NOAEC (length) | 1.9 µg/L | Early Life Stage | [7][9] |

| Rainbow Trout (Oncorhynchus mykiss) | Fish | Chronic LOAEC (length) | 5.0 µg/L | Early Life Stage | [9] |

| Fathead Minnow (Pimephales promelas) | Fish | Chronic LC10 | 1.34 µg/L | - | [7] |

| Zebrafish (Danio rerio) | Fish | Developmental Effects | 20 µM | - | [6] |

| Goldfish (Carassius auratus) | Fish | 96-hr LC50 | 0.8 mg/L | 96 hours | [10] |

| Mysid Shrimp (Americamysis bahia) | Invertebrate | Acute LC50 | 0.043 mg/L | 96 hours | [9] |

| Scud (Gammarus fasciatus) | Invertebrate | 96-hr LC50 | 1.1 mg/L | 96 hours | [10] |

| Eastern Oyster (Crassostrea virginica) | Invertebrate | Chronic NOAEC (growth) | 1.0 µg/L | - | [9] |

Sublethal and Developmental Effects

Studies on zebrafish embryos have revealed significant developmental toxicity. Exposure to benfluralin at micromolar concentrations induces morphological and physiological changes, including reduced body length, yolk sac edema, and heart edema.[4][6] These effects are accompanied by malformation of cardiovascular structures and abnormal liver development.[6]

Experimental Protocols: Aquatic Toxicity Testing

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically employed to assess aquatic toxicity.

-

OECD Test Guideline 210: Fish Early-Life Stage Toxicity Test: This is a long-term test that exposes newly fertilized fish eggs to a range of concentrations of the test substance. The exposure continues through hatching and into the early larval stages for a period of up to 30 days post-hatch. Endpoints measured include hatching success, larval survival, growth (length and weight), and observation of morphological or behavioral abnormalities. The test is crucial for determining the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for sensitive life stages.[7]

-

OECD Test Guideline 229: Fish Short-Term Reproduction Assay (FSTRA): This assay is designed to screen for chemicals that may affect fish reproduction. It involves exposing breeding groups of sexually mature fish (e.g., fathead minnow) to the test substance for 21 days. Key endpoints include fecundity (number of eggs per female), fertilization rate, and secondary sexual characteristics. Vitellogenin levels, a biomarker for estrogenic activity, are also often measured.[7]

Toxicological Profile: Terrestrial Invertebrates

Earthworms

Benfluralin is considered moderately toxic to earthworms.[1] Laboratory studies have shown that exposure can lead to significant reductions in both survival and growth (biomass).[11][12] These effects are dependent on both the application rate and the duration of exposure.[4][11] In a comparative study, benfluralin had a lower impact on the survival of the earthworm Octodrilus complanatus than the herbicides propyzamide and metribuzin.[11]

Bees and Other Non-Target Arthropods

Benfluralin poses a low acute risk to honeybees.[2][5][13] Acute oral and contact toxicity studies indicate that hazard quotients are well below the levels of concern.[13] However, a significant data gap exists regarding the chronic toxicity to adult bees and bee larvae.[13] For other non-target arthropods, the risk is generally considered low for soil-dwelling species.[13] However, some leaf-dwelling species, such as the parasitoid wasp Aphidius rhopalosiphi, have shown higher sensitivity, leading to a high in-field risk assessment.[13]

Quantitative Data: Terrestrial Invertebrate Toxicity

| Organism | Endpoint | Value | Remarks | Reference |

| Honeybee (Apis mellifera) | Acute Oral HQ | < 44 | Low Risk | [13] |

| Honeybee (Apis mellifera) | Acute Contact HQ | < 14 | Low Risk | [13] |

| Earthworm (Octodrilus complanatus) | Effect | Significant reduction in weight and survival | Dose and time-dependent | [4][11][12] |

Experimental Protocol: Earthworm Acute Toxicity Test (based on OECD 207)

This laboratory test evaluates the acute toxicity of chemicals to earthworms. Adult earthworms (e.g., Eisenia fetida) are exposed to the test substance mixed into a defined artificial soil.

-

Preparation: The test substance is thoroughly mixed into the artificial soil at a range of concentrations. A control group with untreated soil is also prepared.

-

Exposure: A defined number of adult earthworms (typically 10) with a specific age and weight range are introduced into each test container.

-

Incubation: The containers are maintained in a controlled environment (e.g., 20 ± 2°C, specific light cycle) for 14 days.

-

Assessment: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in behavior or appearance, are also recorded.

-

Endpoint Calculation: The data are used to calculate the LC50 (the concentration causing 50% mortality).

Toxicological Profile: Avian Species

On an acute basis, benfluralin is considered practically non-toxic to birds.[3][5][10] However, chronic exposure poses a significant risk, particularly to reproduction.[3][10] The long-term risk to birds, including the potential for secondary poisoning from consuming contaminated earthworms, has been identified as a critical area of concern in regulatory reviews.[7]

Quantitative Data: Avian Toxicity

| Species | Endpoint | Value | Remarks | Reference |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | > 2000 mg/kg | Practically non-toxic | [10] |

| Bobwhite Quail (Colinus virginianus) | Chronic LOAEC | 96 ppm | Lowest dose tested; reproductive effects observed | [3][10] |

| Bobwhite Quail (Colinus virginianus) | Chronic NOAEC | Not Established | Effects at lowest dose prevent determination | [3][10] |

Reproductive Effects

Chronic dietary studies in birds have demonstrated clear reproductive toxicity. In the Northern Bobwhite Quail, exposure to 96 ppm in the diet resulted in a decreased number of surviving hatchlings, reduced egg set, and lower weight of 14-day old hatchlings.[10] As this was the lowest concentration tested, a No Observed Adverse Effect Concentration (NOAEC) could not be determined.[10]

Experimental Protocol: Avian Reproduction Test (OECD 206)

This test is designed to assess the effects of a substance on the reproductive capabilities of birds over one generation.

-

Acclimation: Sexually mature birds (e.g., Bobwhite Quail or Mallard Duck) are acclimated to laboratory conditions.

-

Exposure: Birds are fed a diet containing the test substance at various concentrations for a period before and during egg-laying (typically >20 weeks).

-

Data Collection: Throughout the study, adult mortality, body weight, and food consumption are monitored. Eggs are collected daily and key parameters are measured, including the number of eggs laid, eggshell thickness, number of cracked eggs, fertility, and hatchability.

-

Offspring Assessment: The viability and health of the hatchlings are observed for at least 14 days post-hatch.

-

Endpoints: The study determines the NOEC and LOEC for reproductive parameters.

Toxicological Profile: Mammals

Benfluralin exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes.[1][3][7] Chronic exposure, however, can lead to target organ toxicity, primarily affecting the liver and, in some species, the kidneys and thyroid.[2][7]

Quantitative Data: Mammalian Acute Toxicity

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | > 10,000 mg/kg | [2][10] |

| Mouse | Oral | LD50 | > 5,000 mg/kg | [10] |

| Rabbit | Dermal | LD50 | > 5,000 mg/kg | [10] |

Chronic and Carcinogenic Effects

Long-term dietary studies in rats, mice, and dogs have identified the liver as a primary target organ.[7] In rats, long-term exposure also caused effects on the thyroid, leading to tumors, while mice developed liver carcinomas.[7] Adverse effects on reproduction have also been observed in rat studies.[3]

Endocrine Disruption Potential

-

An Amphibian Metamorphosis Assay (OECD TG 231) , which showed no effects on thyroid-mediated development.[7]

-

A Fish Short-Term Reproduction Assay (OECD TG 229) , which showed only limited effects at concentrations below those causing systemic toxicity.[7]

While some databases list benfluralin as a potential endocrine disrupting compound, the weight of evidence from standardized regulatory studies does not support this classification.[7][10]

Analytical Methodologies

Accurate assessment of environmental exposure requires robust analytical methods for detecting benfluralin in various matrices.

-

Water Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for monitoring benfluralin in surface, ground, and drinking water, with a limit of quantification (LOQ) of 0.05 µg/L.[7]

-

Biological Tissues and Environmental Media: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is used for determining residues in body fluids, tissues, soil, and air.[7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is often employed for plant matrices.[7][14]

-

Soil Analysis Protocol: A common method involves solvent extraction followed by solid-phase extraction (SPE) cleanup and analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).[15]

Conclusion

The toxicological profile of benfluralin in non-target organisms is multifaceted. While it exhibits low acute toxicity to mammals and birds, its high acute and chronic toxicity to aquatic life is a primary environmental concern. Furthermore, the significant reproductive effects observed in birds during chronic exposure studies and the unresolved risk of secondary poisoning highlight another critical area of concern. For terrestrial invertebrates, the risk appears low for acute exposure to bees but may be more significant for earthworms and certain non-target arthropods, with data gaps remaining for chronic bee toxicity. The mechanisms of toxicity appear to involve oxidative stress in aquatic vertebrates and, in rodents, a well-defined but likely species-specific pathway of liver enzyme induction leading to thyroid tumors. A thorough understanding of this profile is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this herbicide.

References

- 1. Benfluralin (Ref: EL 110) [sitem.herts.ac.uk]

- 2. Benfluralin - Wikipedia [en.wikipedia.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. enfo.hu [enfo.hu]

- 6. Toxic effects of benfluralin on zebrafish embryogenesis via the accumulation of reactive oxygen species and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peer review of the pesticide risk assessment of the active substance benfluralin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weight of Evidence and Human Relevance Evaluation of the Benfluralin Mode of Action in Rats (Part II): Thyroid carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Benfluralin | C13H16F3N3O4 | CID 2319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Plant, Soil and Environment: Effects of the herbicides benfluralin, metribuzin and propyzamide on the survival and weight of earthworms (Octodrilus complanatus) [pse.agriculturejournals.cz]

- 13. researchgate.net [researchgate.net]

- 14. Development of Analytical Methods to Analyze Pesticide Residues | MDPI [mdpi.com]

- 15. epa.gov [epa.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Benfluralin in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfluralin, a dinitroaniline herbicide, is utilized for the pre-emergence control of annual grasses and broadleaf weeds in various agricultural settings. Its efficacy is intrinsically linked to its persistence and behavior in the soil environment. Understanding the environmental fate and degradation of Benfluralin is paramount for assessing its ecological impact, ensuring food safety, and developing sustainable agricultural practices. This technical guide provides a comprehensive overview of the chemical and biological transformations Benfluralin undergoes in the soil, details the analytical methods for its quantification, and presents its degradation kinetics under various environmental conditions.

Chemical Properties and Mobility

Benfluralin is characterized by its low aqueous solubility and a tendency to be immobile in most soil types.[1] Its mobility in soil is largely dictated by its strong adsorption to soil organic matter and clay particles.

Degradation of Benfluralin in Soil

The degradation of Benfluralin in soil is a multifaceted process involving both microbial and abiotic pathways. The rate and extent of degradation are significantly influenced by soil properties and environmental conditions.

Aerobic Degradation

Under aerobic conditions, the degradation of Benfluralin is primarily mediated by soil microorganisms. The process involves a combination of dealkylation, reduction of the nitro groups, and oxidation.[1] One of the identified minor metabolites in aerobic soil is 2,6-dinitro-4-(trifluoromethyl)phenol (B12).[1] Mineralization of the phenyl ring to carbon dioxide has been observed to account for 2-17% of the applied radiolabel after 120-125 days.[1]

Anaerobic Degradation

In the absence of oxygen, the degradation of Benfluralin is significantly more rapid compared to aerobic conditions.[1] The anaerobic metabolic pathway differs, leading to the formation of distinct major degradation products. These include benfluralin diamine (B36) and ethyl-propyl-benzimidazole (379R).[1]

Factors Influencing Degradation

Several environmental factors play a crucial role in determining the rate of Benfluralin degradation in soil.

Quantitative Data on Benfluralin Degradation

The persistence of Benfluralin in soil is typically expressed as its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. The following tables summarize the available quantitative data on Benfluralin's half-life under various conditions.

Table 1: Aerobic Soil Half-Life of Benfluralin

| Soil Type | Temperature (°C) | Half-Life (days) | Reference |

| Not specified | 20 | 27.3 - 98 | [1] |

| Not specified | 12 | 58.3 - 423 | [1] |

| Field Dissipation | Not specified | < 63.7 | [1] |

Table 2: Anaerobic Soil Half-Life of Benfluralin

| Condition | Half-Life (days) | Reference |

| Laboratory Incubations | Rapid Degradation | [1] |

Experimental Protocols for Analysis

The quantification of Benfluralin and its metabolites in soil is crucial for environmental monitoring and fate studies. The following outlines a general experimental workflow for the analysis of Benfluralin in soil samples.

Detailed Methodology for Key Experiments

1. Soil Sample Extraction:

-

A representative soil sample is accurately weighed.

-

An extraction solvent, typically a mixture of acetonitrile and water, is added to the soil sample.

-

The mixture is agitated using a mechanical shaker to ensure efficient extraction of Benfluralin from the soil matrix.

-

Following extraction, the sample is centrifuged to separate the solid soil particles from the liquid extract.

2. Extract Cleanup using Solid-Phase Extraction (SPE):

-

The supernatant from the extraction step is passed through a C18 SPE cartridge. The non-polar nature of the C18 sorbent retains Benfluralin while allowing more polar interferences to pass through.

-

The cartridge is then washed with a weak solvent to remove any remaining weakly bound impurities.

-

Benfluralin is subsequently eluted from the cartridge using a stronger, less polar solvent.

3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The cleaned and concentrated extract is injected into a GC-MS system.

-

The gas chromatograph separates Benfluralin from other components in the extract based on their volatility and interaction with the stationary phase of the GC column.

-

The mass spectrometer detects and quantifies Benfluralin based on its unique mass-to-charge ratio and fragmentation pattern.

Table 3: Example GC-MS Parameters for Benfluralin Analysis

| Parameter | Specification |

| Gas Chromatograph | |

| Column | Capillary column suitable for pesticide analysis (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of Benfluralin and its metabolites |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ions | Specific ions for quantification and confirmation of Benfluralin |

Conclusion

The environmental fate of Benfluralin in soil is a complex interplay of microbial and abiotic processes. It exhibits moderate persistence under aerobic conditions and degrades more rapidly under anaerobic conditions, forming distinct sets of metabolites. Factors such as soil temperature, moisture content, and organic matter significantly influence its degradation rate. The analytical methodologies outlined provide a robust framework for the accurate quantification of Benfluralin residues in soil, which is essential for regulatory compliance and environmental risk assessment. Further research focusing on the detailed elucidation of degradation pathways and the impact of a wider range of soil types and climatic conditions will enhance our understanding of Benfluralin's environmental behavior.

References

Benfluralin's Mode of Action: A Technical Whitepaper on Dinitroaniline Herbicide Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfluralin, a selective, pre-emergent herbicide of the dinitroaniline class, effectively controls annual grasses and some broadleaf weeds by disrupting microtubule dynamics, a fundamental process in plant cell division. This technical guide provides an in-depth analysis of the core molecular mechanisms underlying benfluralin's herbicidal activity. It details the interaction of dinitroanilines with tubulin, the consequential effects on microtubule polymerization and mitotic progression, and the resulting macroscopic symptoms in susceptible plants. This document synthesizes available quantitative data, outlines key experimental protocols for studying these effects, and provides visual representations of the critical pathways and workflows.

Introduction

Benfluralin (N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine) is a soil-incorporated herbicide that acts on germinating seeds and young seedlings.[1][2][3] Its mode of action is categorized under the HRAC (Herbicide Resistance Action Committee) Group K1, which comprises microtubule assembly inhibitors.[2] The primary molecular target of benfluralin and other dinitroaniline herbicides is the tubulin protein, the fundamental subunit of microtubules.[4][5] By interfering with the structure and function of microtubules, benfluralin disrupts essential cellular processes, most notably mitosis, leading to the inhibition of root and shoot growth and ultimately, plant death.[1][6]

Molecular Mechanism of Action

The herbicidal activity of benfluralin is a multi-step process initiated by its interaction with tubulin and culminating in the cessation of plant growth.

Binding to Tubulin

Dinitroaniline herbicides, including benfluralin, bind to unpolymerized α/β-tubulin heterodimers.[7][8] This interaction is believed to occur with high selectivity for plant and protozoan tubulin over their animal and fungal counterparts, despite significant sequence homology.[5][9] While the precise binding site is still under investigation, evidence suggests that dinitroanilines interact with α-tubulin.[5][10] This binding forms a herbicide-tubulin complex that is incapable of proper incorporation into a growing microtubule.[7][8]

Inhibition of Microtubule Polymerization

The formation of the benfluralin-tubulin complex effectively sequesters tubulin dimers, reducing the pool of available subunits for microtubule elongation.[11] This leads to a concentration-dependent inhibition of microtubule polymerization.[7] The herbicide-tubulin complex can be incorporated at the plus-end of a growing microtubule, which then "caps" the microtubule and prevents further addition of tubulin dimers, leading to the cessation of microtubule elongation.[7][8] This disruption of microtubule dynamics is the central event in benfluralin's mode of action.

Cellular and Physiological Consequences

The disruption of microtubule polymerization by benfluralin has profound effects on cellular processes and the overall physiology of the plant.

Disruption of Mitosis

Microtubules are the primary components of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. Benfluralin's inhibition of microtubule formation leads to the disruption or complete absence of the mitotic spindle.[3][6] This results in an arrest of mitosis, typically at the metaphase stage, leading to the accumulation of cells with condensed chromosomes that fail to align and separate correctly.[3][9] This mitotic disruption is a hallmark of dinitroaniline herbicide action and directly contributes to the inhibition of growth in meristematic tissues of roots and shoots.[12]

Disorganization of Cell Wall Formation

In plant cells, cortical microtubules play a crucial role in guiding the deposition of cellulose microfibrils in the cell wall, which determines the direction of cell expansion. By disrupting the organization of these cortical microtubules, benfluralin treatment leads to a random deposition of cellulose microfibrils.[5] This results in a loss of directional cell expansion, causing cells to swell isodiametrically rather than elongating. This cellular swelling is macroscopically visible as thickened, stunted roots and shoots, a characteristic symptom of dinitroaniline herbicide injury.[13][14]

Quantitative Data

While specific quantitative data for benfluralin is limited in the public domain, data from closely related dinitroaniline herbicides provide valuable insights into the effective concentrations and binding affinities.

| Parameter | Herbicide | Plant/System | Value | Reference |

| EC50 (Root Length Inhibition) | Trifluralin | Amaranthus palmeri (susceptible) | 0.39 µM | [13] |

| EC50 (Root Length Inhibition) | Trifluralin | Amaranthus palmeri (resistant) | 1.02 µM | [13] |

| Apparent Inhibition Constant (Ki) (Taxol-induced MT polymerization) | Oryzalin | Rosa sp. | 2.59 x 106 M | [7] |

| Apparent Affinity Constant (Kapp) (Tubulin-oryzalin interaction) | Oryzalin | Rosa sp. | 1.19 x 105 M-1 | [7] |

| Dissociation Constant (Kd) (Tubulin-oryzalin interaction) | Oryzalin | Tobacco | 117 nM |

Note: The Kd for oryzalin with tobacco tubulin is cited in a secondary source and the primary experimental reference is not provided in the searched articles.

| Mitotic Index Parameter | Herbicide | Plant | Effect | Reference |

| Mitotic Index | Trifluralin | Allium cepa | Inhibition | [1] |

| Percentage of Arrested Metaphases | Trifluralin | Allium cepa, Triticum aestivum | Increase | [3] |

| Percentage of Anaphase and Telophase | Trifluralin | Allium cepa, Triticum aestivum | Decrease | [3] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mode of action of dinitroaniline herbicides like benfluralin.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Protocol:

-

Tubulin Preparation: Purify tubulin from a plant source (e.g., tobacco BY-2 cells, maize suspension cultures) through cycles of polymerization and depolymerization, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs).

-

Assay Setup: In a 96-well plate, combine purified tubulin (typically 1-5 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).

-

Herbicide Addition: Add various concentrations of benfluralin (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and low across all wells) to the assay wells. Include a solvent-only control.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in turbidity (absorbance at 340 nm) over time using a temperature-controlled spectrophotometer. The rate and extent of the absorbance increase are proportional to the amount of microtubule polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the initial rate of polymerization for each benfluralin concentration. Determine the IC50 value, which is the concentration of benfluralin that inhibits the rate of polymerization by 50% compared to the control.

Immunofluorescence Microscopy of Plant Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of herbicide treatment.

Protocol:

-

Plant Material and Treatment: Grow seedlings (e.g., Arabidopsis thaliana, onion root tips) on a suitable medium. Treat the seedlings with various concentrations of benfluralin for a defined period. Include an untreated control.

-

Fixation: Fix the plant material in a microtubule-stabilizing buffer containing a fixative (e.g., paraformaldehyde and/or glutaraldehyde).

-

Cell Wall Digestion: Partially digest the cell walls using enzymes like cellulase and pectinase to allow antibody penetration.

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Antibody Incubation:

-

Primary Antibody: Incubate the samples with a primary antibody specific for α-tubulin or β-tubulin.

-

Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

-

Mounting and Imaging: Mount the samples on a microscope slide with an anti-fade mounting medium. Visualize the microtubule structures using a fluorescence or confocal microscope.

-

Analysis: Compare the organization and integrity of the microtubule arrays (e.g., cortical microtubules, preprophase band, mitotic spindle, phragmoplast) in treated versus control cells.

Cell Cycle Analysis using Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, revealing any herbicide-induced cell cycle arrest.

Protocol:

-

Cell Culture and Treatment: Use a plant cell suspension culture (e.g., tobacco BY-2) or protoplasts isolated from treated seedlings. Treat the cells with benfluralin for various durations.

-

Protoplast Isolation (if using tissue): Digest the cell walls of root tips or other meristematic tissues to release protoplasts.

-

Fixation: Fix the cells or protoplasts in ethanol to preserve their DNA content.

-

Staining: Treat the cells with RNase to remove RNA and then stain the DNA with a fluorescent dye such as propidium iodide (PI) or DAPI. The fluorescence intensity of the dye is directly proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence of individual cells as they pass through a laser beam.

-

Data Analysis: Generate a histogram of cell counts versus fluorescence intensity. The histogram will show distinct peaks corresponding to cells in the G1 (2C DNA content), S (intermediate DNA content), and G2/M (4C DNA content) phases of the cell cycle. An accumulation of cells in the G2/M peak in benfluralin-treated samples indicates a mitotic arrest.

Conclusion

Benfluralin's mode of action as a dinitroaniline herbicide is a well-defined process centered on the disruption of microtubule dynamics. By binding to tubulin and inhibiting its polymerization, benfluralin effectively dismantles the microtubule cytoskeleton, leading to a cascade of cellular events including mitotic arrest and disorganized cell growth. This ultimately results in the inhibition of seedling development and plant death. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate the nuances of benfluralin's activity and to explore the development of novel herbicides with similar or improved modes of action.

References

- 1. Origin of nuclear and chromosomal alterations derived from the action of an aneugenic agent--Trifluralin herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effect of Trifluralin on Mitosis | Weed Science | Cambridge Core [cambridge.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. sciencepub.net [sciencepub.net]

- 10. Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 12. researchgate.net [researchgate.net]

- 13. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]

- 14. my.ucanr.edu [my.ucanr.edu]

Benfluralin: A Technical Guide to its History, Development, and Herbicidal Action

An In-depth Technical Guide for Researchers and Scientists

Introduction

Benfluralin, known chemically as N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline, is a selective, pre-emergent herbicide belonging to the dinitroaniline class.[1][2] It is utilized for the control of annual grasses and some broadleaf weeds in a variety of agricultural and horticultural settings, including turf, ornamentals, and certain vegetable and fruit crops.[2][3] Its mechanism of action relies on the disruption of cell division in germinating weed seeds, thereby preventing their establishment.[1][2] This technical guide provides a comprehensive overview of the history, development, chemical properties, mechanism of action, synthesis, and toxicological profile of Benfluralin.

History and Development

Benfluralin was developed in 1963 as a derivative of trifluralin, another prominent dinitroaniline herbicide.[1] It was first registered for use in the United States in 1970.[4] The development of Benfluralin was part of a broader effort in the mid-20th century to discover and synthesize novel organic compounds with selective herbicidal activity. The dinitroaniline class of herbicides, to which Benfluralin belongs, emerged as a significant group of pre-emergent herbicides that effectively control weeds by inhibiting root and shoot development.[1][5] Over the decades, Benfluralin has been used in various formulations and has been the subject of numerous toxicological and environmental fate studies to ensure its safe and effective use in agriculture. Its approval for use in the European Union expired in 2023.[1]

Chemical and Physical Properties

Benfluralin is an orange crystalline solid with the chemical formula C₁₃H₁₆F₃N₃O₄.[1][3] It has a low solubility in water and is relatively volatile.[6] The key chemical and physical properties of Benfluralin are summarized in the table below.

| Property | Value | References |

| IUPAC Name | N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | [1][7] |

| CAS Number | 1861-40-1 | [1] |

| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | [1][3] |

| Molar Mass | 335.283 g·mol⁻¹ | [1] |

| Appearance | Orange crystalline solid | [1][3] |

| Melting Point | 65.0 to 65.5 °C | [1] |

| Boiling Point | 121 to 122 °C at 0.6 mbar | [1] |

| Water Solubility | 1 mg/L | [1] |

| Vapor Pressure | 3.7 mPa | [1] |

| LogP (Octanol-water partition coefficient) | 5.3 | [7] |

| Soil Adsorption Coefficient (Koc) | 9,840 - 11,660 mL/g | [7] |

Mechanism and Mode of Action

Benfluralin is classified as a Group K1 herbicide (HRAC/WSSA Group 3), which acts by inhibiting microtubule assembly.[1][3] Its pre-emergent activity targets germinating weed seeds before they can emerge from the soil.[1][2]

The primary mode of action of Benfluralin is the disruption of mitosis (cell division) in the meristematic tissues of roots and shoots.[1][5] It binds to tubulin, the protein subunit that polymerizes to form microtubules.[4][8] Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By binding to tubulin, Benfluralin prevents the formation of functional microtubules, leading to a failure of chromosome separation and cytokinesis.[8] This results in the formation of abnormal, multinucleated cells and ultimately leads to the death of the developing seedling.[8] The disruption of microtubules also affects cell wall formation, leading to isodiametric cell expansion and the characteristic swelling of root tips observed in affected plants.[8]

Caption: Mechanism of action of Benfluralin in inhibiting weed growth.

Synthesis and Manufacturing

The synthesis of Benfluralin is a multi-step chemical process that begins with a substituted aniline derivative.[6] The key steps in the manufacturing process involve the nitration of the aromatic ring to introduce two nitro groups, followed by the alkylation of the amine group with butyl and ethyl groups.[6] A trifluoromethyl group is also introduced to the aromatic ring to enhance the herbicidal activity of the molecule.[6]

Caption: Simplified workflow for the synthesis of Benfluralin.

Experimental Protocols

Determination of Benfluralin Residues in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and quantification of Benfluralin residues in soil samples.

-

Sample Preparation:

-

Collect representative soil samples from the field.

-

Air-dry the soil samples and sieve through a 2 mm mesh to remove large debris.

-

Homogenize the sieved soil.

-

-

Extraction:

-

Weigh 50 g of the homogenized soil into a 250 mL Erlenmeyer flask.

-

Add 100 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Shake the flask on a mechanical shaker for 1-2 hours.

-

Allow the soil to settle and decant the supernatant.

-

Filter the supernatant through a Whatman No. 1 filter paper.

-

Repeat the extraction process with a fresh portion of the solvent.

-

Combine the extracts and concentrate using a rotary evaporator.

-

-

Cleanup:

-

Perform a solid-phase extraction (SPE) cleanup using a Florisil or C18 cartridge to remove interfering co-extractives.

-

Condition the SPE cartridge with the appropriate solvent.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove interferences.

-

Elute the Benfluralin from the cartridge with a more polar solvent.

-

Concentrate the eluate to a final volume of 1-2 mL.

-

-

GC-MS Analysis:

-

Inject an aliquot of the final extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set the appropriate temperature program for the GC oven to achieve good separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of Benfluralin.

-

Quantify the concentration of Benfluralin by comparing the peak area to a calibration curve prepared from certified reference standards.[9]

-

In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of Benfluralin on the polymerization of tubulin into microtubules.

-

Reagents and Materials:

-

Purified tubulin protein (e.g., from bovine brain).

-

Polymerization buffer (e.g., PEM buffer containing GTP).

-

Benfluralin stock solution in a suitable solvent (e.g., DMSO).

-

A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing the polymerization buffer and purified tubulin in a cuvette or microplate well.

-

Add different concentrations of Benfluralin (or the solvent control) to the reaction mixtures.

-

Incubate the mixture at 37°C to initiate tubulin polymerization.

-

Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the extent of microtubule polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Compare the polymerization curves of the Benfluralin-treated samples to the control to determine the inhibitory effect of Benfluralin on tubulin polymerization.[10][11]

-

Formulation and Application

Benfluralin is available in various formulations, including emulsifiable concentrates (EC) and granular (G) forms.[1][3] As a pre-emergent herbicide, it must be applied to the soil before weed seeds germinate.[1][2] To be effective and to prevent degradation by sunlight, Benfluralin must be incorporated into the top 2-3 inches of soil within a few hours of application.[1][2] This can be achieved through mechanical means, such as with a tiller or disc, or through irrigation.[2][3]

Application rates vary depending on the crop, soil type, and target weed species, but a typical rate is around 1.35 kg of active ingredient per hectare.[1]

Caption: General workflow for the application of Benfluralin.

Efficacy and Crop Spectrum

Benfluralin is effective against a range of annual grasses and some small-seeded broadleaf weeds.[1][3]

Weeds Controlled (non-exhaustive list): [1]

-

Grasses: Annual bluegrass (Poa annua), barnyardgrass (Echinochloa crus-galli), crabgrass (Digitaria spp.), foxtails (Setaria spp.), Johnsongrass (from seed) (Sorghum halepense).

-

Broadleaf Weeds: Chickweed (Stellaria media), lambsquarters (Chenopodium album), pigweeds (Amaranthus spp.), purslane (Portulaca oleracea).

-

Alfalfa

-

Clover

-

Lettuce

-

Chicory

-

Non-bearing fruit and nut trees

-

Ornamentals

-

Turf

Environmental Fate and Ecotoxicology

Environmental Fate

Benfluralin has a moderate persistence in the soil, with a reported half-life ranging from 22 to 79 days.[1] It is susceptible to volatilization and photodegradation if not incorporated into the soil.[1][7] Due to its high soil adsorption coefficient (Koc) and low water solubility, Benfluralin has a low potential to leach into groundwater.[6][7]

| Environmental Parameter | Value | References |

| Soil Half-life (aerobic) | 22 - 79 days | [1] |

| Soil Adsorption Coefficient (Koc) | 9,840 - 11,660 mL/g | [7] |

| Bioconcentration Factor (BCF) in fish | 1,580 | [7] |

Ecotoxicology

Benfluralin exhibits low toxicity to birds and bees.[1] However, it is very highly toxic to fish and other aquatic organisms.[1][12] Due to its potential for bioaccumulation in fish, care should be taken to prevent runoff into water bodies.[1][7]

| Organism | Toxicity Value | References |

| Rat (oral LD50) | >10,000 mg/kg | [1] |

| Bobwhite Quail (oral LD50) | >2,000 mg/kg | [13] |